![molecular formula C5H7ClN2O2 B2966229 2-(Hydroxymethyl)pyrimidin-4(3H)-one hcl CAS No. 2305254-99-1](/img/structure/B2966229.png)
2-(Hydroxymethyl)pyrimidin-4(3H)-one hcl
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Overview
Description
Pyrimidin-4(3H)-ones are a class of organic compounds that have been studied for their potential applications in various fields . They are characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of pyrimidin-4(3H)-ones often involves the reaction of readily available α-substituted β-ketoesters . These are transformed into the corresponding acyl enamines, which are then cyclized to give intermediates. These intermediates are then converted into highly functionalized pyrimidinones .Molecular Structure Analysis
The molecular structure of pyrimidin-4(3H)-ones is characterized by a pyrimidine ring. This ring structure is common in many biological molecules and pharmaceuticals .Chemical Reactions Analysis
Pyrimidin-4(3H)-ones can undergo various chemical reactions. For instance, they can be synthesized from α-substituted β-ketoesters through a series of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4(3H)-ones can vary greatly depending on the specific compound. Factors such as the presence of different substituents on the pyrimidine ring can significantly influence these properties .Scientific Research Applications
Analytical Chemistry
The compound can be used as an indicator or a reagent in analytical chemistry applications. For example, it could be involved in the development of new methods for acid-base volumetric titration, where its color change upon reaction can signal the endpoint of a titration .
Anticancer Research
Given its structural similarity to nucleobases, this compound might be explored for its anticancer properties. It could act as an inhibitor of enzymes involved in DNA replication or repair, thereby impeding the growth of cancer cells .
Bioavailability Enhancement
The compound could be used to enhance the bioavailability of polyphenols, which are known for their antioxidant, anti-inflammatory, and anticancer effects. Encapsulation techniques involving “2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride” could improve the delivery and efficacy of polyphenolic compounds in therapeutic applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-3-4-6-2-1-5(9)7-4;/h1-2,8H,3H2,(H,6,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECUKLBZUTVVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-1H-pyrimidin-6-one;hydrochloride |
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